molecular formula C13H13Cl2NO B2518332 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole CAS No. 338966-98-6

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole

Cat. No.: B2518332
CAS No.: 338966-98-6
M. Wt: 270.15
InChI Key: HIMMDEWJNIABNP-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-isopropoxyphenyl)-1H-pyrrole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring substituted with a 2,4-dichloro-5-isopropoxyphenyl group. It is often used in research and industrial applications due to its reactivity and stability.

Scientific Research Applications

1-(2,4-Dichloro-5-isopropoxyphenyl)-1H-pyrrole has several applications in scientific research:

Safety and Hazards

The compound is classified as potentially hazardous. The safety information includes hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long-lasting effects) .

Preparation Methods

The synthesis of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole typically involves the following steps:

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(2,4-Dichloro-5-isopropoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2,4-Dichloro-5-isopropoxyphenyl)-1H-pyrrole can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-(2,4-dichloro-5-propan-2-yloxyphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO/c1-9(2)17-13-8-12(10(14)7-11(13)15)16-5-3-4-6-16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMMDEWJNIABNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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